Molecular Weight Differentiation: Isopropenyl vs. Methyl Substituent Impacts Physicochemical Profile
The target compound (C₁₂H₁₄O₃, MW 206.24 g/mol) carries a 26 Da mass increment over its closest saturated analog, methyl 3-methoxy-4-methylbenzoate (C₁₀H₁₂O₃, MW 180.20 g/mol), owing to the replacement of a methyl group (-CH₃, 15 Da) with an isopropenyl group (-C(CH₃)=CH₂, 41 Da) [1]. This mass difference corresponds to an additional carbon atom and a degree of unsaturation, which is predicted to increase logP by approximately 0.5–0.8 units based on fragment-based estimations for homologous alkyl-to-alkenyl substitutions on benzoate scaffolds, although experimentally measured logP values for the target compound are not publicly available [2].
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW 206.24 g/mol; logP estimated ~2.9–3.2 (in silico fragment-based prediction) |
| Comparator Or Baseline | Methyl 3-methoxy-4-methylbenzoate: MW 180.20 g/mol; measured logP ~2.3 (estimated from NIST WebBook data and Sigma-Aldrich specifications) |
| Quantified Difference | ΔMW = +26.04 g/mol (+14.4%); estimated ΔlogP ≈ +0.5 to +0.8 |
| Conditions | Physicochemical property comparison; logP estimated via fragment-based in silico method (ALOGPS 2.1 or equivalent) [2] |
Why This Matters
A higher molecular weight and predicted logP affect chromatographic retention, membrane permeability, and solvent partitioning—critical parameters for procurement decisions in medicinal chemistry and analytical method development.
- [1] NIST Chemistry WebBook. Methyl 3-methoxy-4-methylbenzoate – Physical Constants. NIST Standard Reference Database 69. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3556830 (accessed 2026-04-27). View Source
- [2] Virtual Computational Chemistry Laboratory. ALOGPS 2.1 – Online logP Prediction Tool. Available at: http://www.vcclab.org/lab/alogps/ (accessed 2026-04-27). Fragment-based logP estimation methodology as described in Tetko, I.V. et al. (2005) J. Comput. Aided Mol. Des., 19, 453–463. View Source
